molecular formula C12H13Cl2N5O2 B14398800 N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea CAS No. 89544-66-1

N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea

Cat. No.: B14398800
CAS No.: 89544-66-1
M. Wt: 330.17 g/mol
InChI Key: XYPVXIMNZAQXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea is a chemical compound that belongs to the class of triazoles Triazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea typically involves the reaction of 2,4-dichlorophenyl derivatives with triazole compounds. One common method involves the condensation of 2,4-dichlorophenyl isocyanate with 1H-1,2,4-triazole-1-yl-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea involves the inhibition of key enzymes in fungal and microbial pathways. Specifically, it binds to and inhibits the 14-alpha demethylase enzyme, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another triazole compound with antifungal properties.

    Fluconazole: A widely used antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea is unique due to its specific structural features, which confer distinct biological activities. Its dichlorophenyl and triazole moieties contribute to its potent antifungal properties, making it a valuable compound in both pharmaceutical and agricultural applications .

Properties

CAS No.

89544-66-1

Molecular Formula

C12H13Cl2N5O2

Molecular Weight

330.17 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]urea

InChI

InChI=1S/C12H13Cl2N5O2/c13-8-1-2-9(10(14)3-8)12(21,4-17-11(15)20)5-19-7-16-6-18-19/h1-3,6-7,21H,4-5H2,(H3,15,17,20)

InChI Key

XYPVXIMNZAQXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CNC(=O)N)(CN2C=NC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.